molecular formula C11H9NO3S B7729860 (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

Cat. No. B7729860
M. Wt: 235.26 g/mol
InChI Key: LJEQHDQLEYCLSC-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : This compound, along with similar thiazolidinediones, has been investigated as a corrosion inhibitor for carbon steel in acidic environments. The study found that these compounds significantly enhance corrosion resistance through a process involving adherence to the steel surface and covalent bonding with iron atoms (Chaouiki et al., 2022).

  • Antimicrobial Activity : Various derivatives of thiazolidine-2,4-dione, including the (Z)-5-(2-methoxybenzylidene) variant, have been synthesized and tested for antimicrobial properties. Some derivatives displayed significant inhibitory activities against Gram-positive bacteria and fungi, suggesting potential applications in treating infections (Stana et al., 2014); (Alhameed et al., 2019).

  • Anticancer Activity : Thiazolidine-2,4-dione derivatives have been investigated for their potential anticancer properties. Some studies have shown that these compounds can inhibit the proliferation of certain cancer cell lines, including lung carcinoma cells, and have potential as tyrosinase inhibitors for anti-melanogenic effects (Rodrigues et al., 2018); (Kim et al., 2013).

  • Drug Synthesis and Microreactor Technology : The compound has been utilized in the synthesis of intermediate drugs, such as glitazones, using microreactor technology. This approach has shown efficiency and high yield in drug production (Shouman et al., 2021).

  • Pharmacological Studies : Structural modifications of thiazolidine-2,4-dione derivatives have been studied to improve selectivity in inhibiting the proliferation of melanoma cells, indicating its potential in targeted cancer therapy (Jung et al., 2013).

  • DNA Binding Studies : Imidazolidine derivatives, related to thiazolidine-2,4-diones, have been characterized for their DNA binding properties, revealing potential as anti-cancer drugs due to their interaction with DNA (Shah et al., 2013).

properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQHDQLEYCLSC-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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